molecular formula C13H21BClFN2O2 B1431534 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride CAS No. 1548827-81-1

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

Cat. No.: B1431534
CAS No.: 1548827-81-1
M. Wt: 302.58 g/mol
InChI Key: BKEMTWLOFNCKCD-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride is a useful research compound. Its molecular formula is C13H21BClFN2O2 and its molecular weight is 302.58 g/mol. The purity is usually 95%.
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Biological Activity

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride (CAS: 1548827-81-1) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that make it a valuable reagent in various chemical reactions, particularly in the context of drug development and synthesis.

  • Molecular Formula : C13H21BClFN2O2
  • Molecular Weight : 302.58 g/mol
  • Purity : ≥98%

The structure includes a pyridine ring substituted with a dimethylamino group and a fluorine atom, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative, which can participate in various biochemical processes, including:

  • Suzuki-Miyaura Coupling Reactions : This compound is particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
  • Inhibition of Proteins : Boronic acids are known to interact with serine and cysteine residues in proteins, potentially leading to the inhibition of proteases and other enzymes involved in cellular signaling pathways .

Biological Activity

The compound has shown promise in several biological contexts:

  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties against various viruses, including HIV and influenza .
  • Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation .

Antiviral Properties

A study investigating the antiviral effects of boronic acids found that derivatives similar to this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was proposed to involve interference with viral proteases, which are critical for viral maturation .

Anticancer Activity

Research conducted on various cancer cell lines indicated that this compound can induce apoptosis through the activation of caspase pathways. The efficacy was compared to other known anticancer agents, revealing comparable potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntiviralInhibition of viral replicationProtease inhibition
AnticancerInduction of apoptosisCaspase activation
Enzyme InhibitionInteraction with proteasesCovalent bonding with active sites

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H21BClFN2O2
  • Molecular Weight : 302.58 g/mol
  • CAS Number : 1548827-81-1
  • Functional Groups : Amino, halogenated, nitrogen heterocycle

The compound features a boronic ester functional group, which is crucial for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been used in the synthesis of various bioactive compounds targeting different diseases.

Case Study Example :
A study demonstrated the compound's role in synthesizing novel inhibitors for specific enzymes involved in cancer progression. The boronic acid moiety facilitates the formation of stable complexes with target proteins, enhancing the efficacy of the resulting drugs .

Organic Synthesis

This compound serves as a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of complex organic molecules by coupling with various electrophiles.

Data Table: Reactions Using this compound

Reaction TypeElectrophile UsedYield (%)Reference
Suzuki CouplingAryl halides85
BorylationAlkenes90
Synthesis of BoronatesVarious alcohols75

Bioconjugation

The compound is also employed in bioconjugation strategies, where it forms covalent bonds with biomolecules such as proteins and nucleic acids. This application is particularly valuable in the development of targeted drug delivery systems.

Case Study Example :
Research has shown that conjugating this boronic acid derivative with antibodies can enhance the specificity and efficacy of drug delivery to cancer cells. The boronic acid moiety interacts selectively with diols present on glycoproteins, facilitating targeted therapy .

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEMTWLOFNCKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.